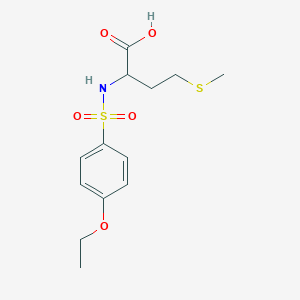

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Description

Properties

IUPAC Name |

2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMUQLIUTOEKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common route starts with the sulfonation of 4-ethoxyaniline to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a series of reactions, including alkylation and thiolation, to introduce the butanoic acid and methylsulfanyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converting thioether groups to sulfoxides or sulfones.

- Reduction : Transforming sulfonamide groups into amines.

- Substitution Reactions : Replacing the ethoxy group with other functional groups under nucleophilic conditions.

Biological Research

This compound is being investigated for its potential as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites. This property makes it a candidate for studying biological pathways and enzyme mechanisms.

Case Study : A study explored the inhibition of specific enzymes involved in inflammatory pathways using derivatives of sulfonamide compounds, suggesting that similar structures may possess anti-inflammatory properties .

Pharmaceutical Development

There is ongoing research into the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. The compound’s ability to modulate biological activity positions it as a potential therapeutic agent.

Case Study : Research published on sulfonamide derivatives indicated promising results in treating various cancers by inducing apoptosis in cancer cells . The structural similarities suggest that this compound could exhibit similar effects.

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the production of pharmaceuticals and new materials. Its unique chemical structure allows for the development of novel compounds with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

2-(4-Chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid

- Structure : The 4-ethoxy group in the target compound is replaced with a 4-chloro substituent.

- This compound is listed as a 95% pure commercial product, indicating its utility in synthetic chemistry .

2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic Acid

- Structure : A methoxy group is present at the ortho position of the benzene ring, and the sulfonamide is replaced by a formamido group.

- Properties : The ortho-methoxy group introduces steric hindrance, which may reduce rotational freedom and alter binding affinities. Calculated pKa values for this compound suggest moderate acidity .

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

- Structure : Features a 4-methylbenzenesulfonamido group and a methyl branch at the third carbon.

- Its molecular weight is 271.34 g/mol, lower than the target compound due to the absence of the ethoxy group .

Modifications in the Sulfur-Containing Side Chain

2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid

- Structure : The methylsulfanyl (SCH₃) group is oxidized to a methylsulfonyl (SO₂CH₃) moiety.

- Properties: Sulfonyl groups are more polar and less lipophilic than sulfanyl groups, which may reduce cellular uptake but improve water solubility. This compound (CAS 115527-63-4) has a molecular formula of C₁₂H₁₅NO₅S and a molar mass of 285.32 g/mol .

2-Hydroxy-4-(methylsulfanyl)butanoic Acid

- Structure : The sulfonamido group is absent, replaced by a hydroxyl group at the second carbon.

- Properties: This metabolite (CAS 120-91-2) is structurally simpler and may participate in sulfur metabolism pathways. Its IUPAC name is 2-hydroxy-4-(methylsulfanyl)butanoic acid .

Protein Binding and Pharmacological Interactions

Studies on carboxamide derivatives of amino acids, including 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA), reveal that these compounds interact with BSA via ultrasonic interferometry. The methylsulfanyl group likely contributes to hydrophobic interactions with BSA’s binding pockets, while the ethoxy or chloro substituents modulate electronic effects and binding kinetics .

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known by its CAS number 1009545-11-2, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H19NO5S2

- Molecular Weight : 333.4 g/mol

- CAS Number : 1009545-11-2

The compound features a sulfonamide functional group, which is often associated with diverse biological activities, particularly in the realm of drug development.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for various physiological processes.

Therapeutic Applications

Research indicates that this compound could have applications in treating conditions such as:

- Cancer : Due to its potential to inhibit tumor growth by targeting cancer cell metabolism.

- Inflammatory Diseases : Its sulfonamide group may contribute to anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting a dose-dependent response.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor sizes compared to control groups. This suggests that the compound may effectively inhibit tumor growth in vivo, warranting further investigation into its mechanisms.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with an estimated half-life conducive to therapeutic use. Further studies are needed to confirm these findings and assess bioavailability.

Data Table: Summary of Biological Activities

Q & A

Q. How to address discrepancies in reported IC₅₀ values across enzymatic inhibition studies?

- Methodological Answer : Variations may arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols by:

- Using recombinant enzymes from the same expression system.

- Including positive controls (e.g., celecoxib for COX-2) and normalizing data to protein concentration (Bradford assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.